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Balinatunfib: A Technical Whitepaper on its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Balinatunfib (SAR-441566) is a first-in-class, orally bioavailable small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α).[1][2] Its novel mechanism of action, which involves the allosteric stabilization of an inactive, asymmetric trimer of TNF- α , sets it apart from traditional biologic TNF inhibitors.[1][2] This unique approach selectively blocks the pro-inflammatory signaling cascade mediated by TNF Receptor 1 (TNFR1) while sparing the TNFR2 pathway, which is involved in immune homeostasis.[3] This whitepaper provides an in-depth technical guide to the discovery of **Balinatunfib**, its detailed synthesis pathway, mechanism of action, and key preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.

Discovery and Rationale

Balinatunfib emerged from a fragment-based drug discovery (FBDD) program at UCB, with co-development by Sanofi.[1][4] The program aimed to identify small molecules that could overcome the limitations of existing biologic TNF- α inhibitors, such as parenteral administration and immunogenicity.[5] The core concept was to find fragments that could bind to and stabilize a naturally sampled, non-functional conformation of the TNF- α trimer, thereby preventing its interaction with TNFR1.[5] This innovative allosteric inhibition strategy was a departure from the conventional approach of blocking the receptor-binding site.[1]



Initial screening of fragment libraries using sensitive biophysical techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) identified initial hits that bound to the TNF-α trimer.[5] These fragments were then optimized through iterative structure-based design and chemical synthesis to enhance their binding affinity and drug-like properties, ultimately leading to the identification of **Balinatunfib** as a clinical candidate.[1]

Synthesis Pathway

The synthesis of **Balinatunfib** is a multi-step process involving the preparation of two key fragments, a fused tricyclic benzimidazole and a Boc-protected cyclobutylamine-bromopyrimidine, followed by their coupling and final deprotection.[1]

Synthesis of Fragment 1: Fused Tricyclic Benzimidazole

The synthesis of the fused tricyclic benzimidazole fragment begins with 2-bromo-6-hydroxybenzaldehyde. The key steps include:

- Difluoromethylation of the hydroxyl group.
- Formation of an Ellman auxiliary imine.
- · A Reformatsky addition.
- SNAr (Nucleophilic Aromatic Substitution) chemistry.
- DIBAL-H reduction and cyanohydrin formation to generate the cyclization precursor.
- SnCl₂-mediated cyclization followed by chiral resolution to isolate the desired (1R,3S) enantiomer.
- The undesired epimer is recycled via a Mitsunobu/deacetylation sequence.[1]
- Subsequent DPPA/PMe₃ chemistry and intramolecular carbonylative Buchwald–Hartwig amination, followed by methylation, completes the bicyclic lactam fragment.[1]

Synthesis of Fragment 2: Boc-protected cyclobutylamine-bromopyrimidine



The second fragment is synthesized from cyclobutanone in a four-step sequence:

- Ellman auxiliary addition.
- Lithiation and coupling with bromopyrimidine.
- Auxiliary removal.
- · Boc-protection of the resulting amine.[1]

Final Assembly

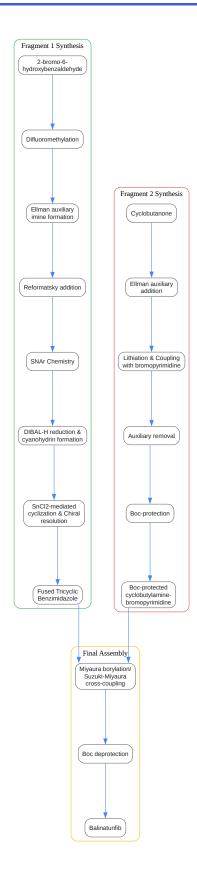
The final steps to yield **Balinatunfib** are:

- A one-pot Miyaura borylation/Suzuki–Miyaura cross-coupling reaction to couple the two fragments.
- Boc deprotection of the cyclobutylamine moiety.[1]

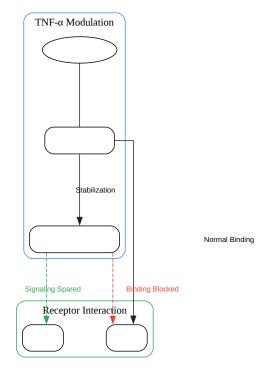
The overall synthesis is an 18-step process with a longest linear sequence of 14 steps.[1] The application of AI-powered retrosynthesis tools, such as ChemAIRS, has been instrumental in optimizing this synthetic route for efficiency and scalability.[1]

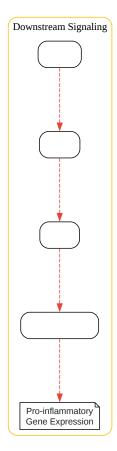
Experimental Workflow for **Balinatunfib** Synthesis











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